1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester
Overview
Description
1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydrazinyl and ethyl ester groups enhances its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides, followed by cycloaddition to form the desired imidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester is unique due to the presence of both hydrazinyl and ethyl ester groups. Similar compounds include:
1H-Imidazole-4-carboxylic acid: Lacks the hydrazinyl and ethyl ester groups, resulting in different reactivity and applications.
1H-Imidazole-4-carbohydrazide:
Properties
IUPAC Name |
ethyl 4-hydrazinyl-1H-imidazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)4-5(10-7)9-3-8-4/h3,10H,2,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENKOKMNIJOGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510224 | |
Record name | Ethyl 4-hydrazinyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750524-36-8 | |
Record name | Ethyl 4-hydrazinyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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